molecular formula C7H7NS B14748808 6-Methylpyrrolo[2,1-b][1,3]thiazole CAS No. 1122-34-5

6-Methylpyrrolo[2,1-b][1,3]thiazole

Cat. No.: B14748808
CAS No.: 1122-34-5
M. Wt: 137.20 g/mol
InChI Key: VOAMQAQHYKIFBH-UHFFFAOYSA-N
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Description

6-Methylpyrrolo[2,1-b][1,3]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrrolo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazole ring, followed by cyclization with a pyrrole derivative . Another approach includes the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high efficiency and scalability. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrrolo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-Methylpyrrolo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyrrolo[2,1-b][1,3]thiazole is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

1122-34-5

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

6-methylpyrrolo[2,1-b][1,3]thiazole

InChI

InChI=1S/C7H7NS/c1-6-4-7-8(5-6)2-3-9-7/h2-5H,1H3

InChI Key

VOAMQAQHYKIFBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CSC2=C1

Origin of Product

United States

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